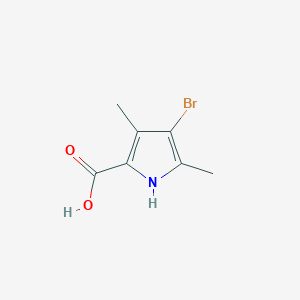

4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

Vue d'ensemble

Description

The compound "4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid" is a brominated pyrrole derivative with carboxylic acid functionality. Pyrrole derivatives are of significant interest due to their presence in various natural products and their utility in pharmaceuticals, agrochemicals, and materials science. The presence of bromine and carboxylic acid groups in the molecule suggests potential reactivity for further functionalization and incorporation into more complex molecular architectures.

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. For instance, the synthesis of ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a related compound, involves the use of spectroscopic methods and quantum chemical calculations, indicating that the formation is exothermic and spontaneous at room temperature . Another related synthesis involves the lithiation of a dimer of 3-bromo-6-dimethylamino-1-azafulvene, which serves as a precursor for 4-mono- and 4,5-disubstituted pyrrole-2-carboxaldehydes . These methods highlight the versatility of pyrrole derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be elucidated using various spectroscopic techniques and quantum chemical calculations. For example, the crystal structure of 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester has been solved by X-ray diffraction, revealing a slightly distorted pyrrolic ring from C2v symmetry and strong dimer formation through hydrogen bonds . Similarly, the structure of 2-Amino-1(4-Bromo-phenyl)-5-oxo-4, 5-dihydro-1-H-pyrrole-3-carboxylic acid ethyl ester has been determined using ab initio and DFT calculations, showing good agreement with experimental results .

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions due to their functional groups. For instance, β-bromo-α,β-unsaturated carboxylic acids can be cyclized with 2,2-dimethylhydrazine under carbon monoxide pressure in the presence of a palladium catalyst to yield 1-(dimethylamino)-1H-pyrrole-2,5-diones . Additionally, the unusual coupling of acetylenic esters and α-amino acids in the presence of isocyanide or carbodiimide can lead to the synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be characterized by spectroscopic methods and quantum chemical calculations. The vibrational analysis, NBO analysis, and topological parameters at bond critical points (BCP) can provide insights into the strength and nature of intra- and intermolecular interactions . For example, the binding energy of dimers formed by ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was calculated to be 15.54 kcal/mol using AIM calculations . These analyses are crucial for understanding the reactivity and stability of pyrrole derivatives.

Applications De Recherche Scientifique

Catalytic Applications

4-Bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid and its derivatives have been studied for their potential in catalytic applications. For instance, palladium-catalyzed carbonylative cyclization of β-bromo-α,β-unsaturated carboxylic acids, including 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, can lead to the synthesis of 1-(dimethylamino)-1H-pyrrole-2,5-diones. This process demonstrates the usefulness of these compounds in organic synthesis and catalysis (Bae & Cho, 2014).

Spectroscopy and Quantum Chemical Analysis

The compounds derived from 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid have been extensively analyzed through spectroscopic methods and quantum chemical approaches. This includes studies on ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, providing insights into the electronic structure and interactions of these compounds, which are essential for understanding their chemical behavior and potential applications (Singh et al., 2013).

Synthesis and Characterization

Various derivatives of 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid have been synthesized and characterized for their structural and chemical properties. This includes studies on the synthesis of novel compounds and their analysis through methods like NMR, mass spectrometry, and crystallography, contributing to the broader understanding of pyrrole derivatives in chemistry (Potikha et al., 2009).

Anion Binding Studies

Studies on calix[4]pyrrole derivatives, which can be synthesized from compounds like 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, have explored their applications in anion binding. These studies provide valuable information on the potential use of these compounds in sensing and molecular recognition technologies (Aydogan et al., 2008)

Orientations Futures

The future directions for “4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid” could involve further studies on its synthesis, chemical reactions, and potential applications. For instance, pyrrole derivatives have been studied for their potential in creating healable, recyclable, and scratch-resistant polyurethane elastomers .

Propriétés

IUPAC Name |

4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-3-5(8)4(2)9-6(3)7(10)11/h9H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAEVZKQRENIKEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1Br)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |

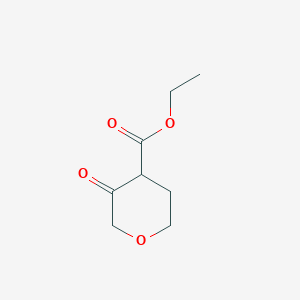

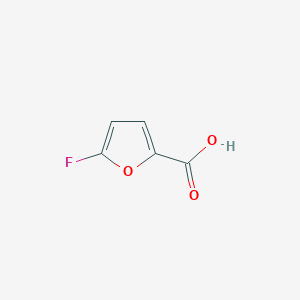

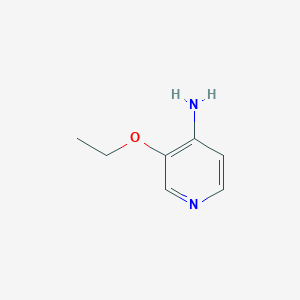

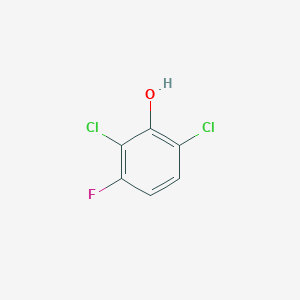

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

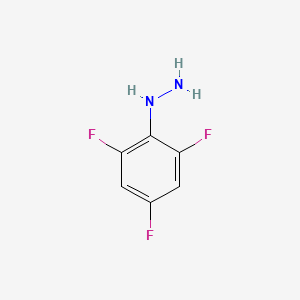

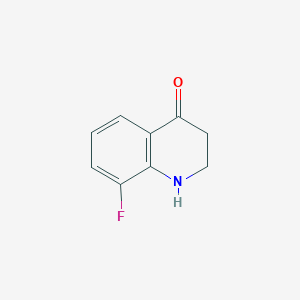

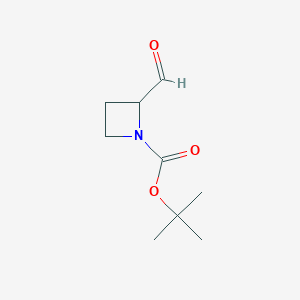

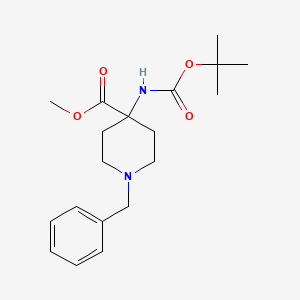

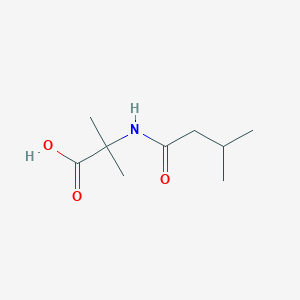

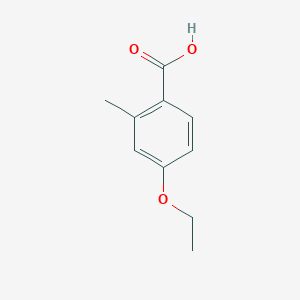

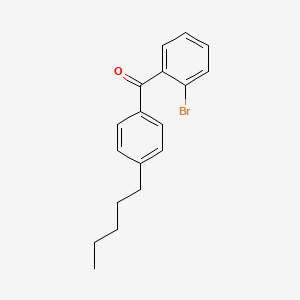

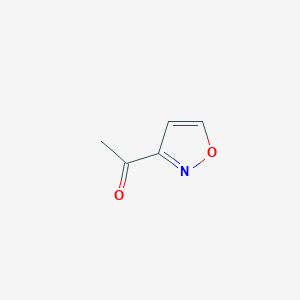

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.